N-methyl-2-((4-methyl-5-(6-methylimidazo[2,1-b]thiazol-5-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide
Description
Properties
IUPAC Name |
N-methyl-2-[[4-methyl-5-(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)-1,2,4-triazol-3-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N6OS2/c1-7-9(18-4-5-20-11(18)14-7)10-15-16-12(17(10)3)21-6-8(19)13-2/h4-5H,6H2,1-3H3,(H,13,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDBJDFNMFLGVTL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C=CSC2=N1)C3=NN=C(N3C)SCC(=O)NC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N6OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is Pantothenate synthetase of Mycobacterium tuberculosis (Mtb) . This enzyme plays a crucial role in the biosynthesis of pantothenate, a precursor for Coenzyme A, which is essential for various metabolic processes in the bacterium.
Mode of Action
The compound interacts with its target, Pantothenate synthetase, leading to the inhibition of the enzyme’s function. This interaction disrupts the biosynthesis of pantothenate, thereby affecting the metabolic processes dependent on Coenzyme A.
Biochemical Pathways
The affected pathway is the pantothenate and CoA biosynthesis pathway . The disruption in this pathway due to the inhibition of Pantothenate synthetase leads to a decrease in the production of Coenzyme A. This, in turn, affects various downstream metabolic processes that rely on Coenzyme A, such as the TCA cycle and fatty acid synthesis.
Result of Action
The result of the compound’s action is the inhibition of growth of Mycobacterium tuberculosis. The most active derivative of this compound displayed significant activity against Mtb H37Ra, with an IC50 of 2.32 μM. This suggests that the compound is effective in reducing the bacterial load.
Biological Activity
N-methyl-2-((4-methyl-5-(6-methylimidazo[2,1-b]thiazol-5-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide is a complex organic compound notable for its potential biological activities. This article delves into the biological activity of this compound, exploring its structural features, synthesis methods, and relevant research findings.
Structural Features
The compound possesses a unique structure characterized by multiple heterocyclic rings: imidazole, thiazole, and triazole. These structural motifs are significant as they often correlate with various biological activities. The molecular formula for this compound is C₁₅H₁₈N₄OS, indicating a relatively high molecular weight and complexity. The presence of the thioacetamide group enhances its reactivity and interaction with biological targets.
Synthesis
The synthesis of this compound typically involves multi-step organic synthesis techniques. These methods allow for the efficient production of the target compound and its analogs. The synthesis process is critical for modifying the compound to enhance its biological activity or to create analogs for further study.
Biological Activities
Research indicates that compounds with similar structural motifs exhibit a range of biological activities. Here are some notable findings regarding the biological activity of this compound:
Antimicrobial Activity
Compounds related to this structure have shown promising antimicrobial properties. For instance, derivatives containing imidazo-[2,1-b]-thiazole have demonstrated significant antitubercular activity. A study highlighted that certain derivatives displayed IC50 values as low as 2.03 μM against Mycobacterium tuberculosis (Mtb), indicating potent activity against this pathogen without acute cellular toxicity towards normal cells .
Anticancer Activity
The thiazole and triazole moieties are crucial in conferring anticancer properties. Compounds similar to this compound have been evaluated for their cytotoxic effects against various cancer cell lines. For example, derivatives have shown selectivity against human lung adenocarcinoma cells with notable IC50 values .
Case Studies and Research Findings
A table summarizing relevant studies and their findings is presented below:
| Study | Compound | Activity | IC50 (μM) | Notes |
|---|---|---|---|---|
| Study 1 | IT10 | Antitubercular | 2.32 | Active against Mtb H37Ra |
| Study 2 | IT06 | Antitubercular | 2.03 | Selective inhibition of Mtb |
| Study 3 | Compound 19 | Anticancer | Not specified | Strong selectivity against A549 cells |
These studies underscore the potential of N-methyl derivatives in therapeutic applications.
Scientific Research Applications
N-methyl-2-((4-methyl-5-(6-methylimidazo[2,1-b]thiazol-5-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide is a complex organic compound featuring multiple heterocyclic rings, including imidazole, thiazole, and triazole moieties, suggesting potential biological activities. The presence of a thioacetamide group enhances its reactivity and interaction with biological targets. Its molecular formula is C₁₅H₁₈N₄OS.
Scientific Research Applications
This compound has potential applications in:
- Pharmaceutical research this compound can be used in drug discovery and development due to its structural similarity to biologically active compounds.
- Agrochemical research this compound is useful in the synthesis of new agrochemicals.
- Chemical research this compound can be a building block for synthesizing more complex molecules with desired properties.
- Biological assays The unique structural properties may also allow it to serve as a probe in biological assays.
Background on Imidazo[2,1-b]thiazole Derivatives
Imidazo[2,1-b]thiazole derivatives have demonstrated diverse biological activities . Research has focused on synthesizing new derivatives and evaluating their antimicrobial, antimalarial, and antitubercular activities .
Comparison with Similar Compounds
The compound is structurally analogous to several triazole-thioacetamide derivatives documented in the literature. Below is a detailed comparison of its features against key analogs, focusing on structural variations, pharmacological profiles, and synthetic methodologies.
Structural Comparison
Key Observations :
- The target compound uniquely incorporates a 6-methylimidazo[2,1-b]thiazole substituent, distinguishing it from analogs with pyridinyl (VUAA1, OLC15) or simple aryl groups (5f). This heterocyclic system may enhance π-π stacking or hydrogen-bonding interactions in biological targets.
- VUAA1 and OLC15 feature ethyl/butylphenyl and pyridinyl groups, which are critical for Orco receptor agonism/antagonism in insects . The target compound’s imidazothiazole group could modulate selectivity for non-insect targets.
Pharmacological and Functional Comparison
Key Observations :
- The target compound shares a scaffold with VUAA1 and OLC15 , which are potent modulators of insect Orco receptors. Its imidazothiazole group may redirect activity toward mammalian targets (e.g., kinases or GPCRs), as seen in structurally related anticancer agents (e.g., compound 8a) .
- VUAA1 and OLC15 demonstrate the importance of pyridinyl and alkylphenyl groups in Orco modulation. Substitution with imidazothiazole (as in the target) may alter receptor specificity or efficacy.
Key Observations :
- The target compound likely requires specialized synthesis of the 6-methylimidazo[2,1-b]thiazole moiety, which may involve cyclization of thiazole precursors, followed by triazole-thioacetamide coupling.
- High yields (65–83%) in analogs (e.g., 6a–c) suggest that the triazole-thioacetamide backbone is synthetically accessible under mild conditions (e.g., ethanol/water reflux) .
Q & A
Q. What are the recommended synthetic routes for preparing N-methyl-2-((4-methyl-5-(6-methylimidazo[2,1-b]thiazol-5-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide?
Methodological Answer: The compound can be synthesized via multi-step reactions involving:
- Nucleophilic substitution : Reacting thiol-containing intermediates (e.g., 4H-1,2,4-triazole-3-thiol derivatives) with chloroacetamide precursors under basic conditions (e.g., triethylamine in dioxane) .
- Cyclization reactions : Forming the imidazo[2,1-b]thiazole core using catalysts like anhydrous AlCl₃ or via microwave-assisted synthesis to enhance yield .
- Purification : Column chromatography with eluents like ethyl acetate/hexane mixtures and recrystallization from ethanol-DMF .
Q. How can researchers ensure compound stability during storage and handling?
Methodological Answer:
- Storage : Store the compound in powder form at -20°C for long-term stability (up to 3 years) or 4°C for short-term use (2 years). In solution (e.g., DMSO), store at -80°C (6 months) or -20°C (1 month) to prevent degradation .
- Handling : Avoid exposure to heat, moisture, and light. Pre-weigh aliquots in a controlled environment (e.g., nitrogen glovebox) to minimize oxidative decomposition .
Q. What analytical techniques are critical for confirming the compound’s structural integrity and purity?
Methodological Answer:
- NMR spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., methyl groups on triazole and imidazothiazole rings) .
- Mass spectrometry : High-resolution MS (HRMS) to confirm molecular weight (e.g., 342.44 g/mol) and detect isotopic patterns .
- Elemental analysis : Compare experimental vs. theoretical C/H/N/S ratios to validate purity (>95%) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported solubility data for this compound?
Methodological Answer:
- Experimental validation : Perform parallel solubility tests in DMSO, water, and PBS at varying pH (e.g., 7.4) using UV-Vis spectroscopy or HPLC to quantify dissolved fractions .
- Formulation optimization : For in vivo studies, use co-solvents like PEG300 and Tween 80 to enhance aqueous solubility (≥1.25 mg/mL) .
- Cross-reference literature : Compare data from peer-reviewed journals (e.g., Journal of Organic Chemistry) over commercial databases to mitigate bias .
Q. What strategies can optimize reaction yields during scale-up synthesis?
Methodological Answer:
- Flow chemistry : Implement continuous-flow reactors to improve mixing efficiency and reduce side reactions (e.g., via Omura-Sharma-Swern oxidation protocols) .
- Design of Experiments (DoE) : Use statistical models to optimize variables (e.g., temperature, catalyst loading) and identify critical parameters .
- In-line monitoring : Employ FTIR or Raman spectroscopy for real-time tracking of intermediate formation .
Q. How can computational modeling predict the compound’s interaction with biological targets?
Methodological Answer:
- Molecular docking : Use software like AutoDock Vina to simulate binding poses with receptors (e.g., kinases or GPCRs). Validate with experimental IC₅₀ values from enzyme inhibition assays .
- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes under physiological conditions .
- QSAR modeling : Corrogate substituent effects (e.g., methyl groups) with bioactivity data to guide structural modifications .
Q. What are the key challenges in characterizing degradation pathways under physiological conditions?
Methodological Answer:
- Forced degradation studies : Expose the compound to heat (40–60°C), light (ICH Q1B), and hydrolytic conditions (pH 1–13), then analyze degradants via LC-MS/MS .
- Metabolite identification : Use hepatocyte microsomes or S9 fractions to simulate Phase I/II metabolism and map oxidative/hydrolytic pathways .
- Stability-indicating assays : Develop HPLC methods with photodiode array detection to separate and quantify degradation products .
Q. How can structural modifications enhance the compound’s pharmacological profile?
Methodological Answer:
- Bioisosteric replacement : Substitute the methyl group on the triazole ring with electron-withdrawing groups (e.g., -CF₃) to improve metabolic stability .
- Prodrug design : Introduce ester or carbamate moieties to the acetamide group for enhanced bioavailability .
- SAR studies : Synthesize analogs with varied thiazole/imidazole substituents and screen against target enzymes (e.g., EGFR or COX-2) to identify potency trends .
Data Interpretation & Validation
Q. How should researchers address discrepancies in biological activity data across studies?
Methodological Answer:
- Assay standardization : Replicate experiments using identical cell lines (e.g., HEK293 or HepG2) and protocols (e.g., MTT vs. CellTiter-Glo) .
- Positive controls : Include reference inhibitors (e.g., imatinib for kinase assays) to normalize activity values .
- Meta-analysis : Aggregate data from multiple studies using tools like RevMan to calculate weighted effect sizes and identify outliers .
Q. What statistical methods are recommended for analyzing dose-response relationships?
Methodological Answer:
- Nonlinear regression : Fit data to sigmoidal curves (Hill equation) using GraphPad Prism to calculate EC₅₀/IC₅₀ values .
- ANOVA with post-hoc tests : Compare treatment groups (e.g., Tukey’s HSD) to assess significance of potency differences .
- Bootstrap resampling : Estimate confidence intervals for EC₅₀ values in low-replicate experiments .
Tables
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
